molecular formula C9H8N2O B8808222 4-Methoxy-6-vinylnicotinonitrile

4-Methoxy-6-vinylnicotinonitrile

Cat. No.: B8808222
M. Wt: 160.17 g/mol
InChI Key: VXPWLWCOKWSASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-vinylnicotinonitrile is a substituted pyridine derivative belonging to the nicotinonitrile family. These compounds are typically synthesized via the condensation of α,β-unsaturated ketones with malononitrile in the presence of a base, such as sodium methoxide . The methoxy group at position 4 and the vinyl substituent at position 6 distinguish it from other derivatives. Nicotinonitriles are recognized for their diverse applications, including bioactivities (antitumor, antimicrobial) and material science applications (fluorescent and non-linear optical properties) .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-ethenyl-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-3-8-4-9(12-2)7(5-10)6-11-8/h3-4,6H,1H2,2H3

InChI Key

VXPWLWCOKWSASM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=C1)C=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Substituent Variations

Nicotinonitrile derivatives vary significantly in substituent patterns, which dictate their physicochemical and biological properties. Key analogues include:

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile ()
  • Substituents: 2-methoxy, 4-phenyl, 6-(4-aminophenyl).
  • Structure: Non-planar pyridine ring with dihedral angles of 11.50° (4-aminophenyl) and 43.36° (phenyl) relative to the pyridine core.
  • Properties : Exhibits fluorescence due to extended π-conjugation from aromatic substituents. Crystal packing involves N–H⋯N hydrogen bonds and π–π interactions (3.75 Å between pyridine rings) .
6-Methoxy-4-methylnicotinonitrile ()
  • Substituents : 6-methoxy, 4-methyl.
  • Structure : SMILES CC1=CC(=NC=C1C#N)OC indicates a planar pyridine ring with sterically compact methyl and methoxy groups.
  • Properties : Collision cross-section data suggest a compact molecular shape, contrasting with bulkier derivatives like 4-phenyl or vinyl-substituted compounds .
2,4-Dichloro-6-methylnicotinonitrile ()
  • Substituents : 2,4-dichloro, 6-methyl.
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile ()
  • Substituents : 2-chloro, 4-methyl, 6-methylthio.
  • Properties : The methylthio group (–SMe) enhances lipophilicity and may influence sulfur-mediated interactions in biological systems .

Physical and Electronic Properties

Compound Substituents Key Properties Reference
4-Methoxy-6-vinylnicotinonitrile 4-OCH3, 6-CH=CH2 Potential fluorescence (conjugation), moderate lipophilicity Inferred
6-Methoxy-4-methylnicotinonitrile 6-OCH3, 4-CH3 Compact structure, collision cross-section: ~70 Ų (predicted)
2,4-Dichloro-6-methylnicotinonitrile 2,4-Cl, 6-CH3 Electron-deficient ring, reactive toward nucleophiles
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile 2-OCH3, 4-Ph, 6-(4-NH2Ph) Fluorescent, crystal packing via N–H⋯N bonds and π–π interactions

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